molecular formula C14H17N B3165374 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine CAS No. 899015-33-9

2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B3165374
CAS No.: 899015-33-9
M. Wt: 199.29 g/mol
InChI Key: XEDAFXCBQWHDQW-UHFFFAOYSA-N
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Description

2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of an allyl group and a phenyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Electroreduction Method: One of the methods to synthesize 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine involves the electroreduction of trans-2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine in anhydrous dimethylformamide (DMF) on a mercury cathode.

    Addition Reaction: Another method involves the treatment of pyridine with triallylborane and methanol, followed by the addition of phenyl lithium (PhLi).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nickel Cathode: Used in the hydrogenation reaction.

    Mercury Cathode: Used in the electroreduction reaction.

    Acetic Acid (AcOH): Acts as a catalyst in the hydrogenation reaction.

    Dimethylformamide (DMF): Solvent used in electroreduction reactions.

Major Products Formed

    Trans-6-phenyl-2-propylpiperidine: Formed from the hydrogenation reaction.

    Trans- and Cis-2-allyl-6-phenylpiperidine: Formed from the electroreduction reaction.

Mechanism of Action

The mechanism of action of 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets and pathways. The compound can undergo hydrogenation and electroreduction reactions, which alter its structure and properties. These reactions are facilitated by the presence of specific catalysts and solvents, which influence the compound’s reactivity and the formation of different products .

Comparison with Similar Compounds

Properties

IUPAC Name

6-phenyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h2-6,8-9,11,13-15H,1,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDAFXCBQWHDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC=CC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 3
2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 4
2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 5
2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 6
2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine

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